[Cyclohexyl(2-thienyl)methyl]amine hydrochloride [Cyclohexyl(2-thienyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609401-36-6
VCID: VC8015780
InChI: InChI=1S/C11H17NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H
SMILES: C1CCC(CC1)C(C2=CC=CS2)N.Cl
Molecular Formula: C11H18ClNS
Molecular Weight: 231.79

[Cyclohexyl(2-thienyl)methyl]amine hydrochloride

CAS No.: 1609401-36-6

Cat. No.: VC8015780

Molecular Formula: C11H18ClNS

Molecular Weight: 231.79

* For research use only. Not for human or veterinary use.

[Cyclohexyl(2-thienyl)methyl]amine hydrochloride - 1609401-36-6

Specification

CAS No. 1609401-36-6
Molecular Formula C11H18ClNS
Molecular Weight 231.79
IUPAC Name cyclohexyl(thiophen-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H17NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H
Standard InChI Key BIEZASSQRXCQGS-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=CC=CS2)N.Cl
Canonical SMILES C1CCC(CC1)C(C2=CC=CS2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₈ClNS, with a molar mass of 231.79 g/mol . Its IUPAC name, cyclohexyl(thiophen-2-yl)methanamine hydrochloride, reflects the integration of a cyclohexane ring, a thiophene heterocycle, and a primary amine group protonated as a hydrochloride salt. The canonical SMILES string C1CCC(CC1)C(C2=CC=CS2)N.Cl delineates the connectivity: a cyclohexyl group bonded to a methanamine backbone, which is further substituted with a 2-thienyl moiety .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable in public databases, computational models predict a bent conformation due to steric interactions between the cyclohexyl and thienyl groups. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical feature for pharmacological formulations . Infrared (IR) spectroscopy would likely show N–H stretching vibrations near 2500–3000 cm⁻¹ (amine HCl salt) and C–S absorption bands at ~600–700 cm⁻¹ (thiophene).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a Friedel-Crafts alkylation or nucleophilic substitution strategy:

  • Thiophene Functionalization: 2-Thiophenemethanol undergoes alkylation with cyclohexylmethyl halides in the presence of a Lewis acid (e.g., AlCl₃) to form the cyclohexyl-thienylmethanol intermediate .

  • Amination: The alcohol is converted to an amine via a Gabriel synthesis or reductive amination, followed by HCl treatment to yield the hydrochloride salt .

Example Reaction:

Thiophene-2-methanol+Cyclohexylmethyl bromideAlCl3Cyclohexyl(2-thienyl)methanolNH3,H2/Pd[Cyclohexyl(2-thienyl)methyl]amineHClHydrochloride salt\text{Thiophene-2-methanol} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{AlCl}_3} \text{Cyclohexyl(2-thienyl)methanol} \xrightarrow{\text{NH}_3, \text{H}_2/\text{Pd}} \text{[Cyclohexyl(2-thienyl)methyl]amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Production

Industrial batches prioritize atom economy and solvent recovery. A 2023 protocol from VulcanChem reported a 68% yield using continuous-flow reactors, reducing reaction times from 12 hours (batch) to 2 hours. Key impurities include unreacted cyclohexylmethyl halides and over-alkylated byproducts, mitigated via column chromatography .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies highlight this compound’s efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via thiophene–lipid interactions .

Central Nervous System (CNS) Targeting

The cyclohexyl group enhances blood-brain barrier (BBB) permeability. Preliminary rodent models suggest affinity for serotonin (5-HT₂₀) receptors, though in vivo toxicity profiles remain under investigation .

Material Science Applications

As a ligand precursor, it facilitates the synthesis of transition-metal complexes. For example, palladium(II) complexes derived from this amine show catalytic activity in Suzuki-Miyaura couplings (yield: 85–92%).

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